Testosterone cypionate

Description

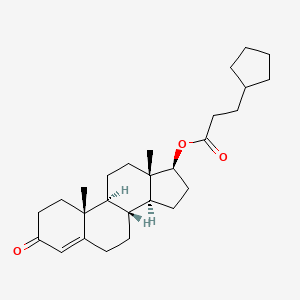

This compound is a synthetic derivative of testosterone in the form of an oil-soluble 17 (beta)-cyclopentylpropionate ester. Its benefit compared to other testosterone derivatives is the slow rate of release after injection and longer half-life. It was developed by the company Pharmacia and Upjohn and FDA approved on July 25, 1979.

This compound is an eight-carbon ester form of Testosterone. The number of ester carbon atoms correlate with the half-life of the prodrug. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males. (NCI04)

This compound can cause developmental toxicity according to state or federal government labeling requirements.

See also: Testosterone (has active moiety); Estradiol cypionate; this compound (component of).

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVBGJFAYZEBE-ZLQWOROUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015617 | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Details | 'FDA label' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-20-8 | |

| Record name | Testosterone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone cypionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-104ºC | |

| Details | 'MSDS' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Intricate Dance: Testosterone Cypionate's Mechanism of Action in Neuronal Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Testosterone (B1683101) cypionate, a synthetic ester of testosterone, exerts a profound influence on the central nervous system. While its peripheral anabolic and androgenic effects are well-documented, its mechanism of action within neuronal cells is a complex interplay of genomic and non-genomic signaling pathways, ultimately impacting synaptic plasticity, neuroprotection, and neuroinflammation. This technical guide synthesizes current research to provide a detailed understanding of how testosterone cypionate modulates neuronal function, offering insights for researchers, scientists, and drug development professionals in the field of neuroscience and endocrinology.

Pharmacokinetics and Metabolism in the Brain

This compound serves as a prodrug, releasing testosterone into circulation following intramuscular injection.[1][2][3][4] The lipophilic nature of the cypionate ester allows for a slow release from the injection site, resulting in a half-life of approximately eight days.[1][3] Once in the bloodstream, testosterone is primarily bound to sex hormone-binding globulin (SHBG) and albumin, with a small fraction remaining as free, biologically active testosterone.[2] This free testosterone can cross the blood-brain barrier to exert its effects on neuronal cells.[5]

Within the brain, testosterone can act directly or be metabolized into two key active compounds:

-

Dihydrotestosterone (DHT): Through the action of the 5α-reductase enzyme, testosterone is converted to DHT, a more potent androgen.[6][7]

-

Estradiol (B170435) (E2): The enzyme aromatase, present in various brain regions, converts testosterone to estradiol.[6][8][9][10]

This local metabolism is a critical aspect of testosterone's action in the brain, as it allows for a diversification of signaling through both androgen and estrogen receptors.

Dual Signaling Paradigms: Genomic and Non-Genomic Actions

Testosterone's effects on neuronal cells are mediated through two distinct but interconnected signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

The Classical Genomic Pathway: A Transcriptional Regulator

The genomic pathway involves the regulation of gene expression and protein synthesis, leading to long-term changes in neuronal structure and function.[11][12]

Mechanism:

-

Ligand Binding: Testosterone or DHT diffuses across the neuronal membrane and binds to the intracellular androgen receptor (AR), a ligand-activated transcription factor.[11][13]

-

Receptor Activation and Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11]

-

Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[11][14]

This pathway is responsible for the synthesis of proteins that influence neuronal survival, differentiation, and synaptic plasticity.

The Rapid Non-Genomic Pathway: A Fast-Acting Modulator

In contrast to the slower genomic pathway, non-genomic actions of testosterone occur within seconds to minutes and do not require gene transcription or protein synthesis.[15][16][17] These rapid effects are often mediated by membrane-associated androgen receptors (mARs) and the activation of intracellular signaling cascades.[15]

Key Non-Genomic Signaling Cascades:

-

MAPK/ERK Pathway: Testosterone and DHT can rapidly activate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[5][14][18] This activation is often AR-dependent and can be blocked by AR antagonists like flutamide.[14] The MAPK/ERK pathway is crucial for promoting neuronal survival and protecting against apoptosis.[14][19]

-

PI3K/Akt Pathway: Another critical pathway activated by testosterone is the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway.[5][20][21] This pathway is also involved in promoting cell survival and neuroprotection.[21]

-

Intracellular Calcium ([Ca2+]i) Flux: Testosterone can induce a rapid increase in intracellular calcium concentrations.[15] However, the nature of this response is concentration-dependent. While low, physiological concentrations may induce calcium oscillations, high, supraphysiological levels can cause a sustained increase in [Ca2+]i, potentially leading to apoptosis.[22][23]

Impact on Key Neuronal Processes

The dual signaling mechanisms of testosterone culminate in the modulation of several critical neuronal processes.

Neuroprotection and Neuronal Survival

Testosterone exhibits significant neuroprotective effects against a variety of insults, including β-amyloid toxicity, oxidative stress, and serum deprivation.[14][15] These protective actions are mediated by both genomic and non-genomic pathways.

-

Genomic Neuroprotection: Androgens can increase the expression of anti-apoptotic proteins and neurotrophic factors.

-

Non-Genomic Neuroprotection: The rapid activation of MAPK/ERK and PI3K/Akt signaling cascades plays a pivotal role in inhibiting apoptotic pathways and promoting neuronal survival.[5][14][19][21] For instance, activated ERK can phosphorylate and inactivate the pro-apoptotic protein Bad.[14]

| Neuroprotective Effect | Mediating Pathway | Key Molecules Involved | Reference |

| Protection against β-amyloid toxicity | Non-genomic (MAPK/ERK) | ERK-1, ERK-2 | [14] |

| Inhibition of apoptosis | Non-genomic (MAPK/ERK, PI3K/Akt) | Rsk, Bad, Akt | [14][21] |

| Increased neuronal survival | Both genomic and non-genomic | MAPK, Akt | [5][19] |

Synaptic Plasticity

Testosterone plays a crucial role in regulating synaptic plasticity, the cellular basis of learning and memory.

-

Structural Plasticity: Testosterone has been shown to increase dendritic spine density in the hippocampus, a key brain region for memory formation.[18][24] This effect is mediated by the androgen receptor and involves the ERK1/2-CREB signaling pathway.[18][24]

-

Functional Plasticity: Testosterone can modulate long-term potentiation (LTP), a form of synaptic strengthening.[25][26] It influences the expression of key synaptic proteins such as postsynaptic density 95 (PSD-95) and synaptophysin, as well as neurotrophic factors like brain-derived neurotrophic factor (BDNF).[24][26]

| Effect on Synaptic Plasticity | Brain Region | Key Molecules/Pathways Involved | Reference |

| Increased dendritic spine density | Hippocampal CA1 region | AR, ERK1/2-CREB | [18][24] |

| Increased expression of synaptic proteins | Hippocampus | PSD-95, Synaptophysin | [18][24] |

| Modulation of BDNF expression | Hippocampus | BDNF, TrkB | [24][26] |

Neuroinflammation

The role of testosterone in neuroinflammation is complex and appears to be context-dependent.

-

Anti-inflammatory Effects: Testosterone can suppress the production of pro-inflammatory cytokines and regulate the activity of microglia, the resident immune cells of the brain.[21][27]

-

Pro-inflammatory Effects: Under certain conditions, such as in the presence of oxidative stress, testosterone may exacerbate neuroinflammation.[28][29] For example, in a model of Parkinson's disease, testosterone was shown to increase the expression of COX2, a pro-inflammatory enzyme.[29] Low testosterone levels have also been associated with increased neuroinflammation.[30]

Apoptosis

The effect of testosterone on neuronal apoptosis is dose-dependent.

-

Anti-apoptotic Effects: At physiological concentrations, testosterone is generally anti-apoptotic, promoting neuronal survival through the activation of pro-survival signaling pathways.[14][31]

-

Pro-apoptotic Effects: Supraphysiological concentrations of testosterone (in the micromolar range) have been shown to induce apoptosis in neuronal cells.[22][23][32] This pro-apoptotic effect is linked to a sustained increase in intracellular calcium levels, leading to the activation of caspases and the apoptotic cascade.[22][23]

Experimental Protocols

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of specific proteins (e.g., AR, p-ERK, BDNF, PSD-95) in neuronal cells following testosterone treatment.

Methodology:

-

Cell Culture and Treatment: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) under standard conditions. Treat cells with varying concentrations of this compound or vehicle control for specified durations.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Golgi-Cox Staining for Dendritic Spine Analysis

Objective: To visualize and quantify dendritic spines in neurons to assess structural plasticity.

Methodology:

-

Tissue Preparation: Perfuse animals with a Golgi-Cox solution and immerse the brain in the same solution for an extended period in the dark.

-

Sectioning: Section the impregnated brain tissue on a vibratome.

-

Staining Development: Develop the staining by incubating the sections in ammonium (B1175870) hydroxide, followed by fixation in photographic fixer.

-

Microscopy: Visualize the stained neurons using a bright-field microscope.

-

Image Analysis: Acquire high-resolution images of dendritic segments and quantify the number and density of dendritic spines using image analysis software (e.g., ImageJ).

Luciferase Reporter Assay for Androgen Receptor Activity

Objective: To measure the transcriptional activity of the androgen receptor.

Methodology:

-

Cell Transfection: Co-transfect neuronal cells with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter and a plasmid expressing the androgen receptor. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

-

Cell Treatment: Treat the transfected cells with this compound or vehicle.

-

Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.

Conclusion and Future Directions

The mechanism of action of this compound in neuronal cells is multifaceted, involving a sophisticated interplay between genomic and non-genomic signaling pathways. Its ability to be metabolized into DHT and estradiol within the brain further diversifies its effects. Testosterone's influence on neuroprotection, synaptic plasticity, and neuroinflammation highlights its critical role in maintaining brain health.

Future research should focus on elucidating the specific contributions of membrane-associated versus intracellular androgen receptors in different neuronal populations and their downstream signaling partners. A deeper understanding of the context-dependent nature of testosterone's effects on neuroinflammation is also warranted. For drug development professionals, these insights can inform the design of novel therapeutics that selectively target specific androgenic signaling pathways to promote neuronal health and combat neurodegenerative diseases. The continued exploration of testosterone's intricate dance within the brain holds immense promise for advancing our understanding of neurological function and dysfunction.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Testosterone signaling pathways for reducing neuropathic pain in a rat model of spinothalamic tract lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. auanews.net [auanews.net]

- 7. Testosterone Induces Molecular Changes in Dopamine Signaling Pathway Molecules in the Adolescent Male Rat Nigrostriatal Pathway | PLOS One [journals.plos.org]

- 8. Brain Aromatization: Classical Roles and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. psypost.org [psypost.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Testosterone modulates structural synaptic plasticity of primary cultured hippocampal neurons through ERK - CREB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Androgen Receptor signaling promotes the neural progenitor cell pool in the developing cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Protective Powers of Testosterone for the Brain - Mind Body Neurology® [mindbodyneurology.com]

- 22. Elevated testosterone induces apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effects of testosterone on synaptic plasticity mediated by androgen receptors in male SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hippocampal Testosterone Relates to Reference Memory Performance and Synaptic Plasticity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Sex Differences in Synaptic Plasticity: Hormones and Beyond [frontiersin.org]

- 27. biomedres.us [biomedres.us]

- 28. Testosterone Differentially Affects T Cells and Neurons in Murine and Human Models of Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effects of Oxidative Stress and Testosterone on Pro-Inflammatory Signaling in a Female Rat Dopaminergic Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Diet-induced obesity and low testosterone increase neuroinflammation and impair neural function - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Androgens selectively protect against apoptosis in hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Elevated testosterone kills nerve cells | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Cypionate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of testosterone (B1683101) cypionate and its derivatives. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to design, execute, and interpret experiments related to this important class of androgenic anabolic steroids.

Introduction

Testosterone cypionate, the 17β-cyclopentylpropionate ester of testosterone, is a long-acting injectable androgen used primarily for testosterone replacement therapy.[1][2] Its ester side chain slows the release of testosterone from the injection site, resulting in a more sustained pharmacokinetic profile compared to unesterified testosterone.[1] The modification of testosterone at the 17β-hydroxyl group through esterification is a common strategy to enhance its therapeutic utility.[3] This guide will delve into the synthetic methodologies for preparing this compound and its derivatives, the analytical techniques for their characterization, and the fundamental signaling pathways through which they exert their biological effects.

Synthesis of this compound and its Derivatives

The primary method for synthesizing this compound and its derivatives is through the esterification of the 17β-hydroxyl group of testosterone. This can be achieved through several methods, with the most common being the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.

Classical Esterification Protocol

This method involves the reaction of testosterone with cyclopentylpropionyl chloride in the presence of a base like pyridine (B92270).

Experimental Protocol:

-

Materials:

-

Testosterone (5 g)

-

N,N-Dimethylacetamide (DMA) (25 ml)

-

Pyridine (1.7 ml)

-

3-Cyclopentylpropionyl chloride (3.2 ml)

-

Water

-

Aqueous acetone

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 5 g of testosterone in 25 ml of DMA.

-

Add 1.7 ml of pyridine to the solution and mix well.

-

Cool the mixture to 0-10 °C.

-

Slowly add 3.2 ml of 3-cyclopentylpropionyl chloride.

-

Allow the reaction to proceed for 5 hours at room temperature.

-

After the reaction is complete, add 8 ml of water and a seed crystal of this compound (0.05 g).

-

Stir the mixture for 1 hour to precipitate the product.

-

Filter the precipitate and wash with aqueous acetone.

-

Dry the product under vacuum at room temperature.

-

-

Expected Yield and Purity:

This protocol can be adapted to synthesize various derivatives by substituting 3-cyclopentylpropionyl chloride with other acyl chlorides.

Microwave-Assisted Synthesis

A more modern and efficient approach involves the use of a recyclable polymer-supported tosylic acid catalyst under microwave irradiation. This method offers the advantages of shorter reaction times and solvent-free conditions.

Experimental Workflow:

Caption: Workflow for microwave-assisted synthesis of testosterone esters.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for determining the purity of this compound and its derivatives. A typical reversed-phase HPLC method can be employed.

Experimental Protocol (Adapted from[5][6]):

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 or Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 43:57 v/v for testosterone propionate, adjust for cypionate and derivatives).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol. For oil-based formulations, an extraction step using a surfactant may be necessary.[6]

Quantitative Data:

| Compound | Retention Time (min) (approx.) | Purity (%) |

| Testosterone Propionate | ~7 | >99 |

| This compound | ~9 | >99 |

Note: Retention times are highly dependent on the specific column and mobile phase composition and should be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR.[7]

-

For ¹³C NMR, a higher concentration of around 30 mg is recommended.[7]

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Approximate):

| Proton | Testosterone[8] | This compound |

| H-18 (CH₃) | 0.79 | ~0.8 |

| H-19 (CH₃) | 1.19 | ~1.2 |

| H-4 | 5.73 | ~5.7 |

| H-17α | 3.65 | ~4.6 (shifted downfield due to esterification) |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Approximate):

| Carbon | Testosterone[8] | This compound |

| C-3 | 199.5 | ~199 |

| C-17 | 81.6 | ~82 |

| C-18 | 11.1 | ~11 |

| C-19 | 17.4 | ~17 |

Note: Chemical shifts can vary slightly based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Biological Activity and Signaling Pathway

Testosterone and its derivatives, including this compound, exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3]

Androgen Receptor Signaling Pathway

The binding of androgens to the AR initiates a cascade of events leading to changes in gene expression.

Caption: The classical androgen receptor signaling pathway.

Upon entering the cell, testosterone can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[9] Both testosterone and DHT can bind to the AR, causing the dissociation of heat shock proteins, dimerization of the receptor, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes and subsequent cellular responses.[9]

Biological Evaluation of Derivatives

The biological activity of novel this compound derivatives can be assessed through various in vitro and in vivo assays. For instance, their anti-cancer properties can be evaluated against prostate cancer cell lines.[10][11]

Example of Antiproliferative Activity Data (IC₅₀ in µM):

| Compound | LNCaP (Androgen-dependent) | PC3 (Androgen-independent) |

| Testosterone-7α-amide derivative 24 | 74 | 17 |

| Testosterone-7α-amide derivative 25 | 24 | 6 |

| Cyproterone acetate (B1210297) (control) | 17 | 16 |

Data adapted from[11]. This table demonstrates how the biological activity of testosterone derivatives can be quantified and compared.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological context of this compound and its derivatives. The experimental protocols and characterization data presented serve as a foundation for researchers to develop novel analogs with potentially improved therapeutic properties. The elucidation of the androgen receptor signaling pathway provides the necessary framework for understanding the mechanism of action of these compounds. Further research into the synthesis and evaluation of a wider range of this compound derivatives is warranted to explore their full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. ovid.com [ovid.com]

- 7. swgdrug.org [swgdrug.org]

- 8. researchgate.net [researchgate.net]

- 9. Androgen receptor - Wikipedia [en.wikipedia.org]

- 10. New testosterone derivatives as semi-synthetic anticancer agents against prostate cancer: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

In Vitro Versus In Vivo Effects of Testosterone Cypionate on Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) cypionate, a synthetic ester of testosterone, is a potent androgenic-anabolic steroid widely recognized for its significant effects on muscle mass and strength.[1][2] Its primary mechanism of action involves binding to the androgen receptor (AR), which leads to a cascade of cellular events culminating in muscle protein synthesis and hypertrophy.[[“]][[“]][5][6] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of testosterone cypionate on muscle cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. While much of the research has been conducted with testosterone and its enanthate ester, the findings are broadly applicable to this compound due to the similar biological action of the parent hormone.

I. In Vivo Effects of Testosterone on Muscle Cells

In vivo studies, conducted in living organisms, provide a systemic understanding of how testosterone impacts muscle tissue, accounting for physiological factors such as hormonal interactions and mechanical loading.

Key In Vivo Effects:

-

Muscle Fiber Hypertrophy: Testosterone administration leads to an increase in the cross-sectional area of both type I and type II muscle fibers.[1][[“]][7] The degree of hypertrophy is dose-dependent.[8][9]

-

Increased Muscle Mass and Strength: Supraphysiological doses of testosterone, particularly when combined with strength training, significantly increase fat-free mass, muscle size, and strength.[10]

-

Satellite Cell Activation and Myonuclear Accretion: Testosterone promotes the proliferation of satellite cells, which are muscle stem cells.[1][8][11] These cells can then fuse with existing muscle fibers, donating their nuclei and enhancing the muscle fiber's capacity for protein synthesis.[1][7] This increase in myonuclear number is a key mechanism for testosterone-induced hypertrophy.[8][9]

-

Enhanced Protein Synthesis: Testosterone stimulates muscle protein synthesis and can increase the reutilization of intracellular amino acids.[1][12]

Quantitative Data from In Vivo Studies

| Parameter | Study Population | Testosterone Ester & Dose | Duration | Key Findings | Reference |

| Muscle Fiber Area | Healthy Young Men | Testosterone Enanthate (25-600 mg/week) | 20 weeks | Dose-dependent increase in cross-sectional area of both type I and type II fibers. | [9] |

| Fat-Free Mass | Healthy Men | Testosterone Enanthate (600 mg/week) + Exercise | 10 weeks | 6.1 ± 0.6 kg increase in fat-free mass. | [10] |

| Muscle Volume (Quadriceps) | Healthy Men | Testosterone Enanthate (600 mg/week) | 10 weeks | 1174 ± 91 mm² increase in quadriceps area with exercise. | [10] |

| Myonuclear Number | Healthy Young Men | Testosterone Enanthate (300 & 600 mg/week) | 20 weeks | Significant increase in myonuclei per fiber. | [8][9] |

| Satellite Cell Number | Healthy Young Men | Testosterone Enanthate (300 & 600 mg/week) | 20 weeks | Dose-dependent increase in satellite cell number. | [8] |

| Muscle Protein Synthesis | Normal Male Subjects | Testosterone Enanthate (3 mg/kg/week) | 12 weeks | 27% mean increase in muscle protein synthesis. | [12] |

Experimental Protocol: In Vivo Study of Testosterone Effects in Humans

-

Subject Recruitment: Recruit healthy male volunteers (e.g., 18-35 years old) and obtain informed consent. Screen for any contraindications to testosterone administration.

-

Baseline Measurements:

-

Muscle Mass and Volume: Use magnetic resonance imaging (MRI) to determine the volume of a target muscle (e.g., vastus lateralis).

-

Muscle Strength: Assess strength using standardized exercises (e.g., bench press, squatting).

-

Muscle Biopsy: Obtain a muscle biopsy from the vastus lateralis for histological and molecular analysis (e.g., fiber cross-sectional area, myonuclear number, satellite cell quantification).

-

Blood Samples: Collect blood to measure baseline hormone levels (total and free testosterone, etc.).

-

-

Experimental Intervention:

-

Administer a gonadotropin-releasing hormone (GnRH) agonist to suppress endogenous testosterone production.

-

Randomly assign subjects to groups receiving different weekly intramuscular injections of this compound (e.g., placebo, 50 mg, 125 mg, 300 mg, 600 mg) for a specified duration (e.g., 20 weeks).

-

-

Follow-up Measurements: Repeat all baseline measurements at the end of the intervention period.

-

Data Analysis:

-

Histology: Use immunohistochemistry to identify and quantify muscle fiber types, myonuclei, and satellite cells.

-

Imaging: Analyze MRI scans to quantify changes in muscle volume.

-

Strength: Analyze changes in strength measurements.

-

Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare changes between dose groups.

-

Experimental Workflow: In Vivo Human Study

Caption: Workflow for an in vivo human study on testosterone effects.

II. In Vitro Effects of Testosterone on Muscle Cells

In vitro studies, using isolated muscle cells in culture, allow for the detailed examination of direct cellular and molecular mechanisms without the confounding variables of a whole organism.

Key In Vitro Effects:

-

Stimulation of Myogenic Differentiation: Testosterone can promote the differentiation of myoblasts into myotubes.

-

Increased Proliferation: Testosterone has been shown to stimulate the mitotic activity of satellite cells and myoblasts, promoting their entry into the cell cycle.[1]

-

Activation of Signaling Pathways: Testosterone activates key anabolic signaling pathways, including the Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth.[[“]][[“]][13][14] It can also activate other pathways like ERK1/2.[13]

-

Androgen Receptor-Dependent and Independent Effects: While many effects are mediated through the classical androgen receptor, some rapid, non-genomic effects may occur through membrane-associated receptors and signaling cascades.[1][15]

Quantitative Data from In Vitro Studies

| Parameter | Cell Line | Testosterone Concentration | Duration | Key Findings | Reference |

| Cell Proliferation | Rat L6 Myoblasts | 100 nM | 24 hours | Promotes L6 cell proliferation. | [15] |

| Akt Phosphorylation | Human Fetal Skeletal Muscle Cells (Hfsmc) | 100 nM | 30 min - 12 hours | Rapid and persistent activation of Akt. | [16] |

| mTOR Phosphorylation | Human Fetal Skeletal Muscle Cells (Hfsmc) | 100 nM | 30 min - 12 hours | Rapid and persistent activation of mTOR. | [16] |

| ERK1/2 Phosphorylation | Human Fetal Skeletal Muscle Cells (Hfsmc) | 100 nM | 30 min - 12 hours | Rapid and persistent activation of ERK1/2. | [16] |

| S6K1 Phosphorylation | Rat L6 Myotubes | 100 nM | 60 minutes | 3.5-fold increase in S6K1 phosphorylation over basal levels. | [15] |

Experimental Protocol: In Vitro Study of Testosterone on Myoblasts

-

Cell Culture:

-

Culture a myoblast cell line (e.g., L6 or C2C12) in a growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.

-

For differentiation studies, switch to a differentiation medium (e.g., DMEM with 2% horse serum) upon reaching confluence.

-

-

Testosterone Treatment:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol).

-

Once cells have adhered (for proliferation assays) or differentiated into myotubes (for hypertrophy assays), replace the medium with a serum-free or low-serum medium containing this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.

-

Incubate for the desired time points (e.g., 15 min, 1 hr, 24 hrs, 48 hrs).

-

-

Cellular and Molecular Analysis:

-

Proliferation Assay: Measure cell proliferation using methods like BrdU incorporation or direct cell counting.

-

Differentiation Assay: Assess myotube formation by immunostaining for myosin heavy chain and calculating the fusion index.

-

Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-Akt, p-mTOR, p-S6K1).

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin).

-

-

Data Analysis: Quantify the results from the assays and use statistical tests (e.g., t-test, ANOVA) to determine the significance of testosterone's effects compared to the control group.

Experimental Workflow: In Vitro Myoblast Study

Caption: Workflow for an in vitro study on myoblasts.

III. Signaling Pathways of Testosterone in Muscle Cells

Testosterone exerts its effects through both genomic and non-genomic signaling pathways.

-

Genomic Pathway: Testosterone diffuses into the muscle cell and binds to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, regulating the transcription of genes involved in muscle protein synthesis and growth.[6][17]

-

Non-Genomic Pathways: Testosterone can also initiate rapid signaling events from the cell membrane. This can lead to the activation of intracellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is a master regulator of protein synthesis.[[“]][14][17] Activation of ERK1/2 and increases in intracellular calcium have also been observed as part of these rapid, non-genomic actions.[1][14]

Signaling Pathway Diagram

Caption: Testosterone signaling pathways in muscle cells.

IV. Conclusion: Bridging In Vitro and In Vivo Findings

The combination of in vivo and in vitro research provides a comprehensive picture of this compound's effects on muscle cells. In vivo studies demonstrate the potent, dose-dependent effects on muscle size, strength, and the crucial role of satellite cells in a complex physiological environment. In vitro models, in turn, allow for the precise dissection of the molecular signaling pathways, such as the Akt/mTOR cascade, that directly mediate testosterone's anabolic actions at the cellular level. Together, these approaches confirm that this compound promotes muscle growth by enhancing protein synthesis, stimulating satellite cell activity, and increasing myonuclear number, providing a robust foundation for its application in clinical and research settings.

References

- 1. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swolverine.com [swolverine.com]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. regenxhealth.com [regenxhealth.com]

- 6. ashevilletestosteroneclinic.com [ashevilletestosteroneclinic.com]

- 7. m.youtube.com [m.youtube.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Testosterone-induced increase in muscle size in healthy young men is associated with muscle fiber hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Testosterone Replacement Therapy and its Effects on Muscle Mass, Strength, and Recovery through Satellite Cell Activation — Hendrx Health [hendrxhealth.com]

- 12. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. joe.bioscientifica.com [joe.bioscientifica.com]

- 15. researchgate.net [researchgate.net]

- 16. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Metabolic Effects of Testosterone Cypionate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101), a primary androgenic hormone, plays a pivotal role in regulating a myriad of physiological processes, including metabolism. The administration of exogenous testosterone, such as testosterone cypionate, in rodent models has been instrumental in elucidating its long-term metabolic consequences. This technical guide provides a comprehensive overview of the core metabolic effects of long-term this compound administration in rodents, with a focus on glucose homeostasis, lipid metabolism, and body composition. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of endocrinology and drug development.

Introduction

Androgen deficiency is associated with a cluster of metabolic dysregulations, including insulin (B600854) resistance, dyslipidemia, and visceral obesity, collectively known as the metabolic syndrome.[1] Testosterone replacement therapy has been explored as a potential intervention to counteract these metabolic abnormalities. Rodent models, particularly rats and mice, are invaluable tools for investigating the long-term metabolic sequelae of testosterone administration in a controlled experimental setting. This compound, a long-acting ester of testosterone, is frequently utilized in these studies to maintain stable circulating hormone levels. This guide synthesizes the current understanding of how chronic this compound exposure impacts key metabolic pathways and physiological endpoints in these preclinical models.

Effects on Glucose Metabolism and Insulin Sensitivity

Long-term administration of testosterone in rodent models has demonstrated significant effects on glucose metabolism and insulin sensitivity, with outcomes often depending on the specific model and experimental conditions.

Improved Glycemic Control in Diabetic Models

In male mouse models of type 2 diabetes mellitus (T2DM) induced by a high-fat diet, testosterone supplementation has been shown to improve glucose homeostasis.[2][3] Studies have reported that testosterone treatment can lead to reduced hepatic glucose output.[2][3] This improvement in glycemic control is noteworthy, especially as it can occur despite an observed increase in hepatic insulin resistance.[2][3] The mechanism appears to involve the repression of the gluconeogenic pathway.[2][3]

Enhanced Skeletal Muscle Insulin Sensitivity

Conversely, testosterone treatment has been shown to enhance insulin signaling in skeletal muscle.[4][5] This is a critical finding as skeletal muscle is a primary site for insulin-mediated glucose disposal. The potentiation of the PI3K-AKT pathway in myocytes is a key mechanism underlying this improved insulin responsiveness.[4][5] In some studies, testosterone administration to female rats led to marked insulin resistance, suggesting sex-specific differences in the metabolic response to androgens.[6]

Quantitative Data on Glucose Metabolism

| Parameter | Rodent Model | Treatment Details | Key Findings | Reference |

| Fasting Blood Glucose | High-Fat Diet T2DM Male Mice | Testosterone Propionate (B1217596) | Reduced hepatic glucose output | [2][3] |

| Insulin-Stimulated Glucose Transport | Female Rats | Moderate doses of testosterone for 12 weeks | Marked decrease in insulin-stimulated glucose transport | [6] |

| Skeletal Muscle Insulin Signaling | High-Fat Diet T2DM Male C57BL6J Mice | Testosterone Supplementation | Significant increase in Insulin Receptor (IR), p85 subunit of PI3K, P-GSK3α (Ser-21), and P-AKT (Ser-473) levels | [4][5] |

| Hepatic Insulin Signaling | High-Fat Diet T2DM Male Mice | Testosterone Propionate | Inhibited insulin signaling in the liver | [2] |

Impact on Lipid Metabolism and Liver Function

The influence of long-term testosterone administration on lipid profiles and hepatic function in rodents is complex and can vary between studies.

Lipid Profile Modifications

Some studies in male obese Zucker rats have shown that testosterone supplementation can reduce plasma cholesterol levels.[7] However, other research in female Wistar rats treated with testosterone propionate for 30 days found no significant differences in cholesterol, triglyceride, LDL, HDL, and VLDL levels compared to a control group.[8][9][10][11] These discrepancies may be attributable to differences in the rodent model, sex, duration of treatment, and the specific testosterone ester used.

Hepatic Effects

Histological examination of the liver in female rats treated with testosterone propionate revealed dilatations of the hepatic sinusoids, fatty changes, and dysplasia of hepatocytes.[8][9][10][11] Despite these morphological changes, the lipid profile in this particular study remained unaltered.[8][9][10][11] In contrast, testosterone treatment in male T2DM mice was associated with increased hepatic insulin resistance.[2]

Quantitative Data on Lipid Metabolism

| Parameter | Rodent Model | Treatment Details | Key Findings | Reference |

| Plasma Cholesterol | Male Obese Zucker Rats | Chronic testosterone treatment (10 weeks) | Reduced plasma cholesterol levels | [7] |

| Plasma Triglycerides, Cholesterol, LDL, HDL, VLDL | Female Wistar Rats | Testosterone propionate (100mg/kg) for 30 days | No significant differences in all parameters | [8][9][10][11] |

| Liver Histology | Female Wistar Rats | Testosterone propionate (100mg/kg) for 30 days | Dilatations of hepatic sinusoids, fatty changes, and dysplasia of hepatocytes | [8][9][10][11] |

Modulation of Body Composition

Testosterone is well-recognized for its anabolic effects on muscle and its influence on adipose tissue distribution.

Increased Lean Mass and Reduced Fat Mass

In obese, hypogonadal male mice, testosterone supplementation has been shown to increase lean mass and reduce fat mass.[12] The increase in lean mass is attributed to the activation of the androgen receptor.[12] The reduction in body fat appears to be mediated, at least in part, by the aromatization of testosterone to estradiol (B170435) and its subsequent action on extrahypothalamic ERα signaling, which stimulates physical activity.[12] Studies in high-fat diet-fed male mice also demonstrated that testosterone treatment decreased fat content.[4]

Body Weight Regulation

The effect of testosterone on overall body weight can be variable. In male obese Zucker rats, testosterone supplements led to a reduction in body weight.[7] However, in a study with high-fat diet-fed male mice, there was no significant change in body mass over a 36-week treatment period, which was attributed to the dual effect of increased muscle mass and decreased adipose tissue mass.[4]

Quantitative Data on Body Composition

| Parameter | Rodent Model | Treatment Details | Key Findings | Reference |

| Body Weight | Male Obese Zucker Rats | Chronic testosterone treatment (10 weeks) | Reduced body weight | [7] |

| Fat Mass | Obese Hypogonadal Male Mice | Testosterone supplementation | Reduced fat mass | [12] |

| Lean Mass | Obese Hypogonadal Male Mice | Testosterone supplementation | Increased lean mass | [12] |

| Fat Content | High-Fat Diet Fed Male Mice | Testosterone treatment | Decreased fat content (<5% of total body mass) compared to control (>10%) | [4] |

Signaling Pathways

Testosterone exerts its metabolic effects through a complex network of signaling pathways, primarily involving the androgen receptor (AR).

Classical Androgen Receptor Signaling

The classical pathway involves testosterone binding to the intracellular AR. This complex then translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in metabolic processes.[13]

Non-Classical Signaling and Kinase Activation

Testosterone can also initiate rapid, non-genomic effects through membrane-associated ARs, leading to the activation of various kinase cascades.[13]

IGF-1/Akt/mTORC1 Pathway in Skeletal Muscle

Testosterone administration can enhance the IGF-1 signaling pathway in skeletal muscle, a key regulator of protein synthesis.[14] This involves the phosphorylation of Akt and downstream targets like mTOR, which promotes muscle growth.[14]

Caption: Testosterone-mediated activation of the IGF-1/Akt/mTORC1 pathway in skeletal muscle.

Hepatic Gluconeogenesis Regulation

In the liver of T2DM mice, testosterone has been shown to inhibit the Forkhead box protein O1 (FOXO1) through an interaction with the androgen receptor.[2][3] This leads to the downregulation of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing hepatic glucose production.[2][3]

Caption: Testosterone-mediated inhibition of hepatic gluconeogenesis.

Experimental Protocols

Standardized protocols are crucial for the reproducibility of findings in rodent studies. Below are generalized methodologies for key experiments.

Animal Models and Testosterone Administration

-

Animals: Male Wistar or Sprague-Dawley rats, or C57BL/6J mice are commonly used. Animals are often orchidectomized (castrated) to create a model of androgen deficiency, with a sham-operated group as a control.

-

Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless a specific diet (e.g., high-fat diet) is part of the experimental design.

-

This compound Administration: this compound is dissolved in a vehicle such as sesame oil and administered via subcutaneous or intramuscular injections. Dosages and frequency vary depending on the study's objectives, but a common approach is weekly injections to maintain stable testosterone levels. For example, a weekly intramuscular injection of 7 mg/kg testosterone enanthate has been used in rats.[15]

Metabolic Assessments

-

Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose measurement is taken from the tail vein. A glucose solution (e.g., 2 g/kg body weight) is then administered intraperitoneally or orally. Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

-

Insulin Tolerance Test (ITT): Following a short fasting period (e.g., 4-6 hours), a baseline blood glucose level is measured. Insulin (e.g., 0.75 U/kg body weight) is then injected intraperitoneally, and blood glucose is monitored at regular intervals to determine the rate of glucose disposal.

-

Serum Analysis: At the end of the study, animals are euthanized, and blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C. Commercially available ELISA kits or automated analyzers are used to measure concentrations of testosterone, insulin, glucose, cholesterol, triglycerides, HDL, and LDL.

-

Body Composition Analysis: Body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal) and muscles.

Experimental Workflow

Caption: A generalized experimental workflow for studying the long-term metabolic effects of this compound in rodent models.

Conclusion

Long-term administration of this compound in rodent models profoundly impacts metabolic homeostasis. The evidence largely points towards beneficial effects on glucose metabolism, particularly in models of insulin resistance and type 2 diabetes, primarily through actions on skeletal muscle and the liver. The effects on lipid profiles are more varied and may depend on the specific experimental context. Furthermore, testosterone consistently demonstrates a role in promoting a healthier body composition by increasing lean mass and reducing adiposity. The underlying mechanisms are complex, involving both classical genomic and non-genomic signaling pathways. A thorough understanding of these effects, facilitated by the experimental approaches outlined in this guide, is crucial for the development of targeted therapeutic strategies for metabolic disorders associated with androgen deficiency.

References

- 1. Testosterone and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Testosterone supplementation improves glucose homeostasis despite increasing hepatic insulin resistance in male mouse model of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone supplementation improves insulin responsiveness in HFD fed male T2DM mice and potentiates insulin signaling in the skeletal muscle and C2C12 myocyte cell line | PLOS One [journals.plos.org]

- 5. Testosterone supplementation improves insulin responsiveness in HFD fed male T2DM mice and potentiates insulin signaling in the skeletal muscle and C2C12 myocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of testosterone on muscle insulin sensitivity and morphology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Testosterone supplementation in male obese Zucker rats reduces body weight and improves insulin sensitivity but increases blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Testosterone Reduces Body Fat in Male Mice by Stimulation of Physical Activity Via Extrahypothalamic ERα Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Testosterone Cypionate Signaling in Prostate Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) cypionate, a synthetic ester of testosterone, is a potent androgen that plays a pivotal role in the progression of prostate cancer. Its signaling pathways are complex, involving both classical genomic and rapid non-genomic mechanisms that ultimately drive tumor growth and survival. Understanding these intricate pathways is critical for the development of novel therapeutic strategies to combat this disease. This guide provides a detailed analysis of testosterone cypionate signaling in prostate cancer cells, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling cascades.

Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) remains a cornerstone of treatment.[1] However, the disease often progresses to a castration-resistant state where the androgen receptor (AR) signaling axis is reactivated through various mechanisms.[1][2] this compound, as a testosterone prodrug, directly engages these signaling pathways.[3]

Core Signaling Pathways

This compound exerts its effects on prostate cancer cells through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression by the androgen receptor (AR), a ligand-activated transcription factor.[4]

-

Ligand Binding and Receptor Activation: Testosterone, released from this compound, diffuses across the cell membrane and can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[3] Both testosterone and DHT bind to the AR in the cytoplasm, inducing a conformational change.[5] DHT generally exhibits a higher binding affinity for the AR compared to testosterone.[3][5]

-

Nuclear Translocation and DNA Binding: Upon ligand binding, the AR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] The AR homodimers then bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[4]

-

Transcriptional Regulation: The AR, bound to AREs, recruits co-activator and co-repressor proteins to modulate the transcription of a wide array of genes involved in cell proliferation, survival, and differentiation.[1][4] A key target gene is KLK3, which encodes for prostate-specific antigen (PSA).[6][7]

Non-Genomic Signaling Pathway

In addition to its genomic actions, testosterone can elicit rapid cellular responses through non-genomic signaling pathways that do not require direct gene transcription.[8] These effects are often mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.[8][9]

-

Activation of Kinase Cascades: Membrane-associated AR can rapidly activate various kinase signaling cascades upon testosterone binding.[8] This includes the Src/Ras/Raf/MEK/ERK (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][8][9]

-

Downstream Effects: Activation of these kinase cascades leads to the phosphorylation of downstream effector proteins, influencing cellular processes such as cell proliferation, migration, and survival.[8] Notably, activated ERK can also phosphorylate and further activate the nuclear AR, creating a crosstalk between the non-genomic and genomic pathways.[1][8]

Quantitative Data Summary

The cellular response to this compound in prostate cancer is highly dependent on the concentration of the androgen and the specific cell line. The following tables summarize key quantitative data from studies on androgen-sensitive LNCaP prostate cancer cells.

Table 1: Dose-Response of Testosterone on LNCaP Cell Viability

| Testosterone Concentration | Cell Viability / Metabolic Activity (% of Control) | Reference |

| 1 nM | Stimulation of AR activity | [10] |

| 0.1 - 1 nM | Stimulation of proliferation | [11] |

| 10 nM | No stimulation of proliferation | [11] |

| 62.5 µM | 33% | [12] |

| 250 µM | 18% | [12] |

| 1000 µM (1 mM) | 11% | [12] |

| 4000 µM (4 mM) | 11.5% | [12] |

Table 2: Androgen Receptor Binding Affinity

| Ligand | Relative Binding Affinity (RBA) | Notes | Reference |

| Dihydrotestosterone (DHT) | Higher than Testosterone | Binds with ~2-fold higher affinity and has a ~5-fold decreased dissociation rate compared to testosterone. | [5] |

| Testosterone | Lower than DHT | - | [5] |

| R1881 (Synthetic Androgen) | High Affinity | Often used experimentally as a stable AR agonist. | [13] |

Table 3: Androgen-Regulated Gene Expression in LNCaP Cells

| Gene | Regulation by Androgen | Fold Change | Time Point | Reference |

| KLK3 (PSA) | Up-regulated | Sharp Increase | 24 h | [6] |

| FKBP5 | Up-regulated | > 2-fold | 24 h | [2] |

| TMPRSS2 | Up-regulated | > 2-fold | 4 h | [14] |

| NKX3-1 | Up-regulated | > 2-fold | 4 h | [14] |

| Multiple Genes | Up-regulated (319 genes) | Varies | 24 h | [15] |

| Multiple Genes | Down-regulated (300 genes) | Varies | 24 h | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound signaling. Below are outlines of key experimental protocols.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[16]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: Treat LNCaP cells with this compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AR, p-ERK, PSA) overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Treat LNCaP cells with this compound and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]

-

qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers (e.g., for KLK3, FKBP5), and a fluorescent DNA-binding dye (e.g., SYBR Green).[19]

-

Amplification and Detection: Perform the qPCR in a real-time PCR cycler, which measures the fluorescence at each cycle of amplification.

-

Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).[19]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the DNA binding sites of a specific protein, such as the androgen receptor.

-

Cross-linking: Treat LNCaP cells with this compound and then cross-link proteins to DNA with formaldehyde.[20][21]

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).[21]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the androgen receptor to pull down AR-bound DNA fragments.[20][22]

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA regions (e.g., AREs in the KLK3 promoter) or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[22][23]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Androgen Receptor and Androgen on Gene Expression in Prostate Stromal Fibroblasts and Paracrine Signaling to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long terminal repeats act as androgen-responsive enhancers for the PSA-kallikrein locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 9. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. erc.bioscientifica.com [erc.bioscientifica.com]

- 15. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Androgen receptor DNA binding and chromatin accessibility profiling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Comprehensive genomics in androgen receptor-dependent castration-resistant prostate cancer identifies an adaptation pathway mediated by opioid receptor kappa 1 - PMC [pmc.ncbi.nlm.nih.gov]

gene expression profiling after testosterone cypionate treatment in vivo

An In-depth Technical Guide to Gene Expression Profiling After In Vivo Testosterone (B1683101) Cypionate Treatment

Introduction

Testosterone, a primary androgen, is a critical signaling molecule that orchestrates a wide array of physiological processes, from sexual development to the regulation of muscle mass and bone density. Its influence is primarily mediated through the modulation of gene expression. Testosterone cypionate is a long-acting ester of testosterone frequently utilized in both clinical settings for hormone replacement therapy and in preclinical research to investigate the hormone's biological effects. Understanding the precise changes in the transcriptome following testosterone administration is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core methodologies, signaling pathways, and significant findings related to in vivo gene expression profiling after this compound treatment.

Testosterone Signaling Pathways

Testosterone exerts its effects on gene expression primarily through a classical genomic pathway involving the androgen receptor (AR), a ligand-activated transcription factor.[1][2] Upon entering the cell, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), or it can bind directly to the AR in the cytoplasm.[3][4] This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).[1][5] The activated AR-ligand complex then homodimerizes and translocates to the nucleus.[5] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][5] This binding, along with the recruitment of co-regulatory proteins (coactivators and corepressors), initiates or suppresses the transcription of androgen-responsive genes, leading to changes in cellular function.[1][6]

In addition to this classical pathway, testosterone can also initiate rapid, non-genomic effects through non-classical pathways that involve the activation of kinase signaling cascades and changes in intracellular calcium levels.[6][7][8]

Experimental Protocols

Detailed and consistent experimental design is fundamental to obtaining reliable gene expression data. The following protocols outline a typical in vivo study investigating the effects of this compound.

1. Animal Model and Treatment

-

Model: Male mice or rats are commonly used. To isolate the effects of exogenous testosterone, animals often undergo orchiectomy (castration) to create a hypogonadal state, followed by a washout period.

-

Administration: this compound is administered via intramuscular (IM) injection, typically into the gluteal muscle.[9][10] The vehicle is often a sterile oil, such as sesame oil.[9]

-

Dosage: Dosages vary depending on the study's aim (e.g., physiological replacement vs. supraphysiological levels). A common replacement dose in hypogonadal men is 50-400 mg every two to four weeks.[10] In mouse studies, doses like 0.2 mg/kg have been used.[11] For instance, a study on prostate cancer PDX models used 10 µL of 100 mg/mL this compound administered every two weeks.[9]

-

Duration: Treatment duration can range from days to several months, depending on the biological process being investigated.[9][11] For transcriptomic analysis, tissues are often harvested at specific time points after administration to capture early and late gene responses.[9][12]

2. Tissue Collection and RNA Isolation

-

Tissue Harvesting: At the designated endpoint, animals are euthanized, and target tissues (e.g., skeletal muscle, prostate, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to preserve RNA integrity.

-

RNA Extraction: Total RNA is isolated from the tissue samples using commercially available kits (e.g., RNeasy kits, Qiagen) or a TRIzol-based method, following the manufacturer's protocols.

-

Quality Control: The quantity and quality of the extracted RNA are assessed. RNA integrity is crucial and is typically evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); a RIN > 8 is generally considered suitable for downstream applications like RNA-Seq.

3. Gene Expression Profiling

-

Microarray Analysis: This technique involves hybridizing labeled cDNA or cRNA from the samples to a chip containing thousands of known DNA probes. The intensity of the hybridization signal for each probe corresponds to the expression level of that specific gene.[12][13]

-

RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive and quantitative view of the transcriptome. The process involves converting RNA to a library of cDNA fragments, followed by sequencing on a platform (e.g., Illumina). The resulting sequence reads are then aligned to a reference genome to determine the expression level of each gene.[9][14]

4. Data Analysis Pipeline

-

Quality Control: Raw sequencing data (for RNA-Seq) undergoes quality checks (e.g., using FastQC). Adapters and low-quality reads are trimmed.[14]

-

Alignment and Quantification: Reads are aligned to a reference genome, and the number of reads mapping to each gene is counted.

-